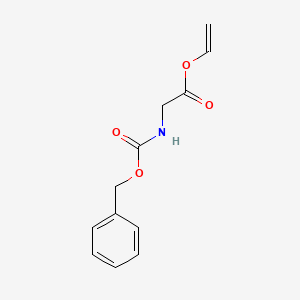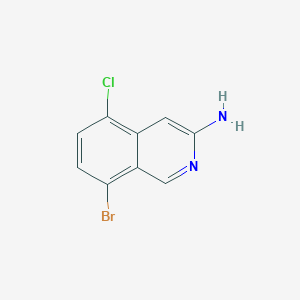![molecular formula C16H12Br2N2O4S B13937882 2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 530138-44-4](/img/structure/B13937882.png)
2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid is an organic compound with the molecular formula C16H12Br2N2O4S It is a derivative of benzoic acid, characterized by the presence of bromine, methoxy, and carbamothioylamino groups
Vorbereitungsmethoden
The synthesis of 2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioylamino group to amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The bromine atoms and the carbamothioylamino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can inhibit certain enzymes involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid can be compared with other similar compounds, such as:
3,5-Dibromo-2-hydroxybenzoic acid: This compound lacks the methoxy and carbamothioylamino groups, making it less versatile in chemical reactions.
3,5-Dibromo-2-ethoxybenzoic acid: The ethoxy group provides different chemical properties compared to the methoxy group.
3,5-Dibromo-2-methoxybenzoic acid:
Eigenschaften
CAS-Nummer |
530138-44-4 |
|---|---|
Molekularformel |
C16H12Br2N2O4S |
Molekulargewicht |
488.2 g/mol |
IUPAC-Name |
2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Br2N2O4S/c1-24-13-10(6-8(17)7-11(13)18)14(21)20-16(25)19-12-5-3-2-4-9(12)15(22)23/h2-7H,1H3,(H,22,23)(H2,19,20,21,25) |
InChI-Schlüssel |
LXCWVINUNNHVAW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol](/img/structure/B13937813.png)





![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-methyl-4-oxo-, ethyl ester](/img/structure/B13937844.png)

![7-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13937858.png)



